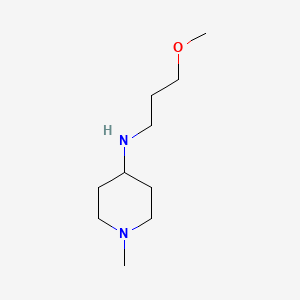
N-(3-methoxypropyl)-1-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-1-methylpiperidin-4-amine (MPMPA) is an amine compound that has been studied for its potential in a variety of scientific research applications. MPMPA is a derivative of piperidine, which is a cyclic organic compound that is found in a variety of plants, fungi, and bacteria. It has been used in the synthesis of drugs and in the development of new compounds for research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-heterocyclic amines, including derivatives similar to the compound of interest, have been studied for their corrosion inhibiting properties. Research has demonstrated their effectiveness in suppressing iron corrosion in acidic environments, highlighting their potential as corrosion inhibitors in various industrial applications. The adsorption of these compounds on the metal surface plays a critical role in their inhibitory effect, following a Langmuir adsorption isotherm (Babić-Samardžija, Khaled, & Hackerman, 2005).
Tautomerism and Spectroscopic Investigations
Studies on acridin-9-amines substituted at the exocyclic nitrogen atom, related to the compound , explore their tautomerism and the effects on their spectroscopic properties. These investigations provide insights into the molecular behavior of these compounds in different states and their interaction with solvents, which could have implications for their use as spectral indicators or probes (Ebead, Roshal, Wróblewska, Doroshenko, & Błażejowski, 2007).
Catalysis and Synthetic Applications
Research into the catalytic applications of related compounds includes the study of manganese(II) complexes for their structures, synthesis, and magnetic properties. These complexes involve ligands closely related to N-(3-methoxypropyl)-1-methylpiperidin-4-amine, demonstrating their utility in synthesizing new materials with potential magnetic applications (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).
Amination Processes
The compound's relevance extends to the field of organic synthesis, particularly in the amination of alcohols to produce amines. Studies have focused on optimizing reaction conditions to enhance selectivity and efficiency, offering insights into the broader applicability of related amines in synthetic chemistry (Bassili & Baiker, 1990).
Mecanismo De Acción
Target of Action
It’s structurally similar to 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide, which targets the bifunctional protein glmu .
Biochemical Pathways
The structurally similar compound 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide is known to interact with the bifunctional protein glmu, which plays a crucial role in the de novo biosynthetic pathway for udp-n-acetylglucosamine (udp-glcnac) .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-methoxypropyl)-1-methylpiperidin-4-amine. For example, a study on a similar polymer-gel dosimeter found that the dose-response decreased with increasing scanning temperature .
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12-7-4-10(5-8-12)11-6-3-9-13-2/h10-11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXTVHVKRLJKAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-methylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)
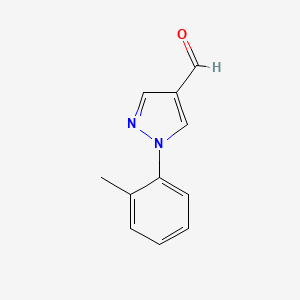
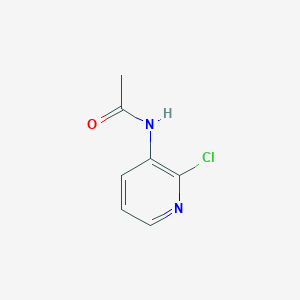
![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)
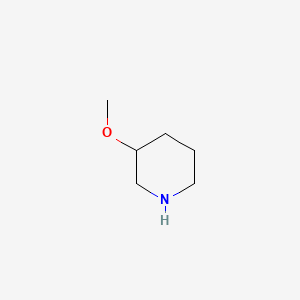
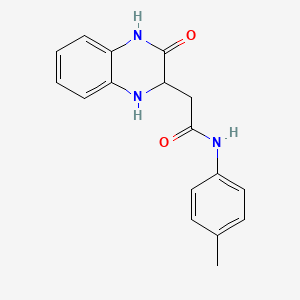
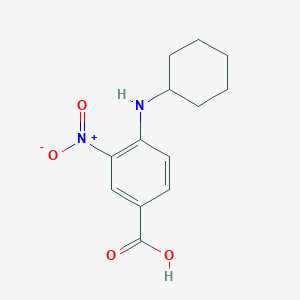
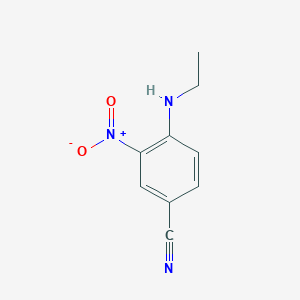
![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)
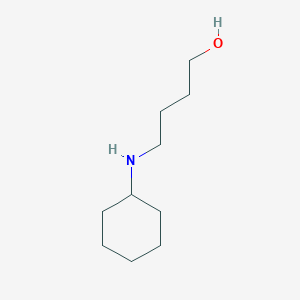
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)